

Application Notes and Protocols for NA-17 Analysis

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Compound of Interest

Compound Name: NA-17

Cat. No.: B15580011

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of **NA-17**, a critical protein involved in inflammatory and cellular proliferation pathways. The following sections describe commercially available kits for the quantification of **NA-17** protein levels and the analysis of **NA-17** gene expression, along with comprehensive protocols and representative data.

NA-17 (Interleukin-6 Analogue) ELISA Kit

The **NA-17** Human ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay designed for the quantitative measurement of **NA-17** in cell culture supernatants, serum, and plasma. This assay is a valuable tool for researchers studying inflammation, immunology, and oncology.

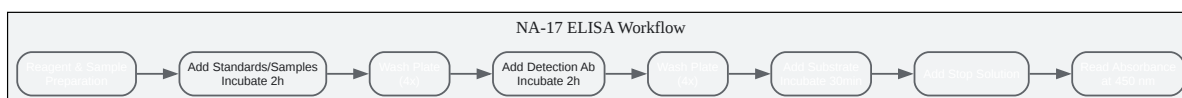
Quantitative Data Summary

Parameter	Specification
Assay Type	Sandwich ELISA
Sample Types	Cell Culture Supernatants, Serum, Plasma
Detection Range	7.8 pg/mL – 500 pg/mL
Sensitivity	< 2 pg/mL
Assay Duration	4.5 hours
Precision (Intra-Assay)	< 10% CV
Precision (Inter-Assay)	< 12% CV
Spike Recovery	85-115%

Experimental Protocol: NA-17 ELISA

- **Reagent Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
- **Standard Dilution:** Reconstitute the **NA-17** standard to create a stock solution. Perform a serial dilution to create a standard curve ranging from 500 pg/mL to 7.8 pg/mL.
- **Assay Plate Preparation:** Add 100 µL of Assay Diluent to each well.
- **Adding Standards and Samples:** Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
- **Washing:** Aspirate each well and wash four times with 1X Wash Buffer.
- **Detection Antibody:** Add 100 µL of the conjugated **NA-17** detection antibody to each well. Incubate for 2 hours at room temperature.
- **Second Wash:** Repeat the wash step as in step 5.
- **Substrate Addition:** Add 100 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.

- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
- Data Analysis: Calculate the concentration of **NA-17** in the samples by interpolating from the standard curve.



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NA-17 ELISA Experimental Workflow

NA-17 Gene Expression Analysis using qPCR

For the analysis of **NA-17** gene expression, commercial quantitative PCR (qPCR) assays provide a sensitive and specific method. These assays typically include forward and reverse primers and a hydrolysis probe for the detection of the **NA-17** transcript.

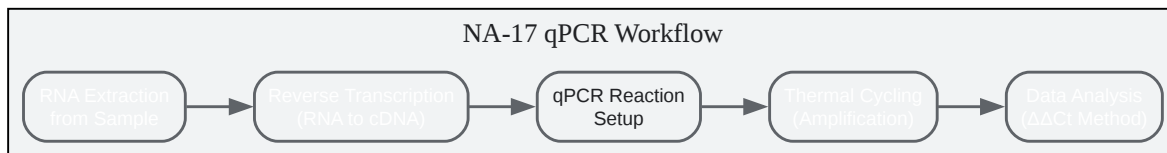
Quantitative Data Summary

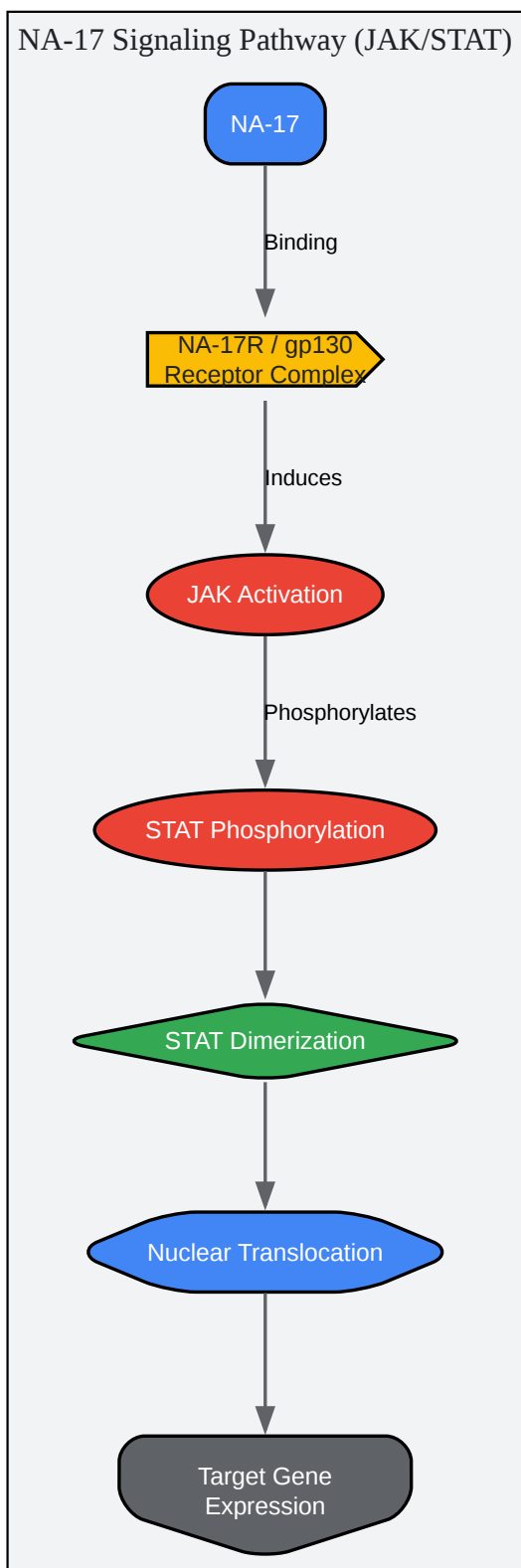
Parameter	Specification
Assay Type	Real-Time qPCR (TaqMan-based)
Sample Types	RNA extracted from Cells or Tissues
Target Gene	NA-17 (IL-6 analogue)
Reference Gene	GAPDH, ACTB (user-defined)
Amplicon Length	70-150 bp
Assay Specificity	No cross-reactivity with related genes
Dynamic Range	7-8 logs
Efficiency	90-110%

Experimental Protocol: NA-17 qPCR

- RNA Extraction: Isolate total RNA from cells or tissues using a validated RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer or fluorometer.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, **NA-17** primer/probe set, and cDNA template.
- Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - Cycling (40 cycles):
 - 95°C for 15 seconds
 - 60°C for 60 seconds

- Data Analysis: Analyze the amplification data using the $\Delta\Delta C_t$ method to determine the relative expression of **NA-17**, normalized to a reference gene.





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